1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene
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Overview
Description
1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfonyl group and two trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with methylsulfinylmethane under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the necessary reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The sulfonyl group can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene
- 1-(Methylsulfonyl)-2,4,6-trifluorobenzene
- 1-(Methylsulfonyl)-3,4,5-trifluorobenzene
Uniqueness: 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This positioning can lead to distinct interactions in chemical reactions and biological systems, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S/c1-18(16,17)7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWDSUSIZLJDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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